molecular formula C24H31N3O4S B11569121 1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]-2-(pyrrolidin-1-yl)ethanone

1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]-2-(pyrrolidin-1-yl)ethanone

Cat. No.: B11569121
M. Wt: 457.6 g/mol
InChI Key: SSUALDAAODQPGB-UHFFFAOYSA-N
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Description

1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]-2-(pyrrolidin-1-yl)ethanone is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, a methoxyphenyl group, a methylphenylsulfonyl group, and a pyrrolidinyl group

Preparation Methods

The synthesis of 1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]-2-(pyrrolidin-1-yl)ethanone involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

    Formation of the tetrahydropyrimidine ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the methylphenylsulfonyl group: This step typically involves sulfonylation reactions using sulfonyl chlorides.

    Incorporation of the pyrrolidinyl group: This is usually done through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and automated processes.

Chemical Reactions Analysis

1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]-2-(pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]-2-(pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]-2-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]-2-(pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:

    1-(4-methoxyphenyl)-2-propanone: This compound has a simpler structure and different chemical properties.

    1-(4-methylphenyl)-2-propanone: Similar in structure but lacks the tetrahydropyrimidine and pyrrolidinyl groups.

    (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one: This compound has a different arrangement of functional groups and double bonds.

The uniqueness of this compound lies in its complex structure, which imparts specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C24H31N3O4S

Molecular Weight

457.6 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-1,3-diazinan-1-yl]-2-pyrrolidin-1-ylethanone

InChI

InChI=1S/C24H31N3O4S/c1-19-6-12-22(13-7-19)32(29,30)27-17-5-16-26(23(28)18-25-14-3-4-15-25)24(27)20-8-10-21(31-2)11-9-20/h6-13,24H,3-5,14-18H2,1-2H3

InChI Key

SSUALDAAODQPGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(C2C3=CC=C(C=C3)OC)C(=O)CN4CCCC4

Origin of Product

United States

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